

comparing erasin UBXD2 to other UBX-containing proteins

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A Comprehensive Guide to Erasin (UBXD2) in the Context of UBX-Containing Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of erasin (UBXD2), a key protein in endoplasmic reticulum-associated degradation (ERAD), with other UBX-containing proteins. By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways, this document serves as a valuable resource for understanding the functional nuances within this protein family.

Introduction to Erasin and UBX-Containing Proteins

The ubiquitin regulatory X (UBX) domain is a conserved protein motif of approximately 80 amino acids that exhibits structural similarity to ubiquitin.[1] Proteins containing a UBX domain are crucial players in a variety of cellular processes, most notably in pathways involving the AAA-ATPase p97/VCP.[2][3] The UBX domain facilitates the interaction with the N-terminal domain of p97/VCP, a chaperone that plays a pivotal role in protein quality control, including the degradation of misfolded proteins from the endoplasmic reticulum (ER) through ERAD.[2][4]

The UBXD family of proteins is diverse, with members containing various combinations of functional domains in addition to the UBX domain. These additional domains confer substrate specificity and functional diversity to each UBX-containing protein.[5]

Erasin (also known as UBXD2) is an integral membrane protein of the ER and nuclear envelope.^[2] It is highly conserved in mammals and plays a critical role in promoting ERAD.^[2]^[3] Like other UBX-containing proteins, erasin interacts with p97/VCP via its C-terminal UBX domain, thereby recruiting the p97 complex to the ER membrane to facilitate the extraction and subsequent degradation of misfolded proteins.^[2]

Comparative Analysis of UBX-Containing Proteins

This section compares erasin (UBXD2) with other well-characterized UBX-containing proteins, focusing on their interaction with p97/VCP and their role in ERAD.

Quantitative Data Summary

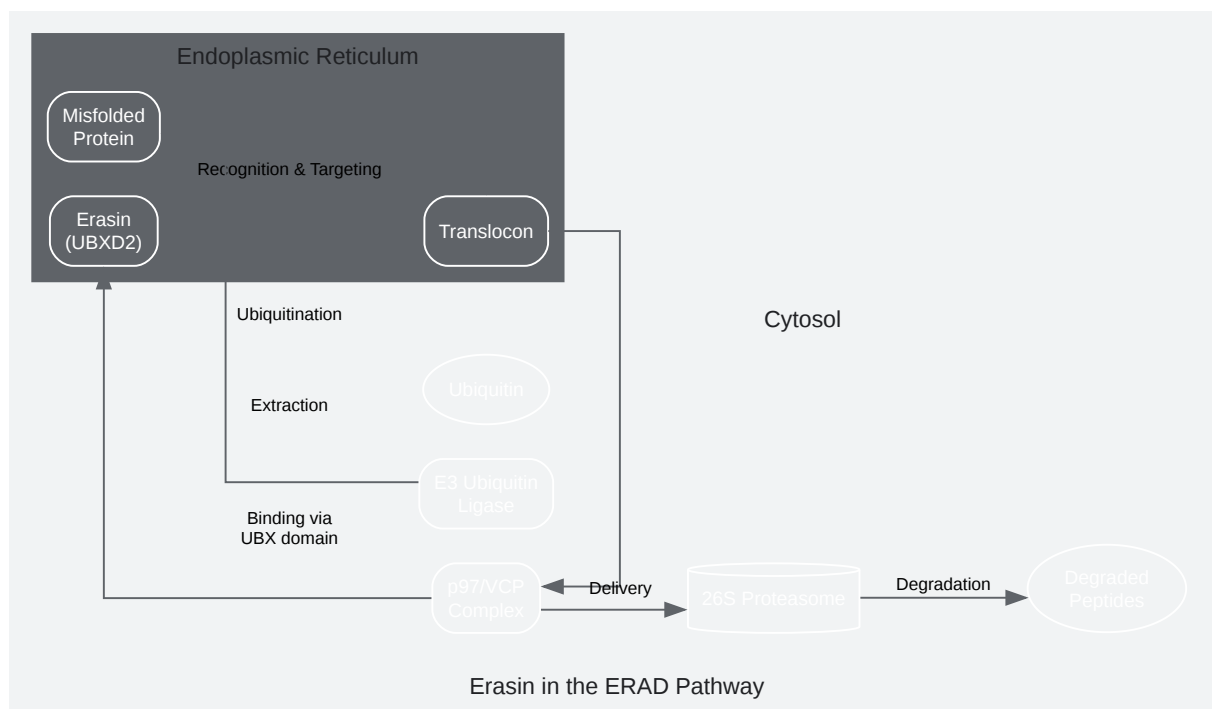
The following table summarizes the available quantitative data for the binding affinity of selected UBX-containing proteins to p97/VCP and their functional impact on ERAD. It is important to note that direct quantitative comparisons of erasin's binding affinity and ERAD efficiency with other UBX proteins from a single study are limited. The data presented here are compiled from various sources.

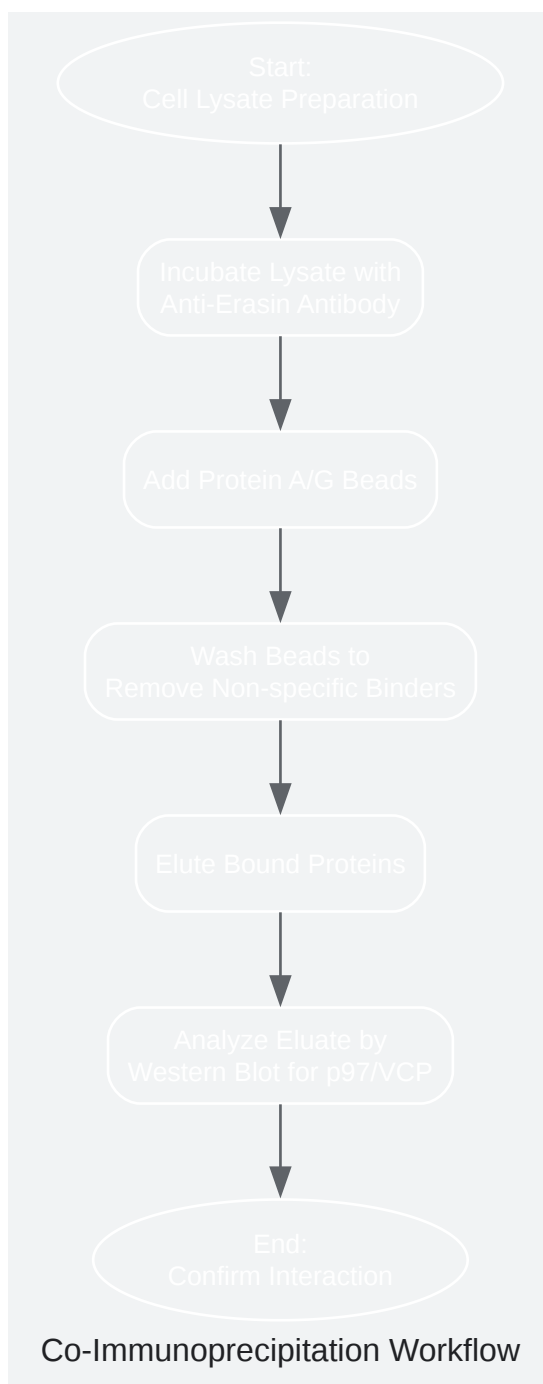
Protein	Other Names	p97/VCP Binding Affinity (Kd)	Role in ERAD	Key Functional Characteristics
Erasin (UBXD2)	UBXN4	Not Quantitatively Determined	Positive Regulator[2]	Integral ER membrane protein that recruits p97/VCP to the ER to promote the degradation of ERAD substrates like CD3δ.[2] Its expression is upregulated by ER stress.[2]
p47	NSFL1C, UBXD10	~200-500 nM[2]	Positive Regulator	A key cofactor in p97-mediated Golgi membrane fusion and ERAD.[1]
FAF1	UBXN3A	~25.6 μM (UBX domain to p97 N-domain)	Positive Regulator	A tumor suppressor that binds to p97 and polyubiquitinated proteins to promote ERAD. [5]
UBXD1	UBXN6	~3.5 μM	Modulator of p97 function	Potent inhibitor of p97 ATPase activity (IC50 of ~25 nM). Involved in autophagic clearance.[3]

Signaling and Experimental Workflow Diagrams

Erasin's Role in the ERAD Pathway

The following diagram illustrates the central role of erasin in the ERAD pathway, where it acts as an adaptor to recruit the p97/VCP complex to the ER membrane for the extraction of misfolded proteins.





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